4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole
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Overview
Description
4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
Preparation Methods
The synthesis of 4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the bromination of 2-methyl-2H-benzo[d][1,2,3]triazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . Industrial production methods may involve more scalable processes, but detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Scientific Research Applications
4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole depends on its application. In medicinal chemistry, it often acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. The molecular targets and pathways involved vary depending on the specific kinase being targeted .
Comparison with Similar Compounds
4-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole with broad applications in click chemistry.
Benzotriazole: Known for its use as a corrosion inhibitor and in UV stabilizers.
Thiazole Derivatives: These compounds have diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-bromo-2-methylbenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-9-6-4-2-3-5(8)7(6)10-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWFWIXOZNYYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC=C(C2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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